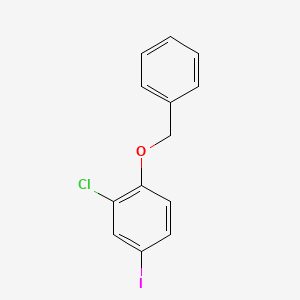
1-(Benzyloxy)-2-chloro-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-2-chloro-4-iodobenzene is an organic compound that belongs to the class of halogenated benzene derivatives It is characterized by the presence of a benzyloxy group, a chlorine atom, and an iodine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-chloro-4-iodobenzene can be synthesized through a multi-step process involving halogenation and protection reactions. One common method involves the following steps:
Bromination: Starting with 4-chlorophenol, bromination is carried out to introduce a bromine atom at the para position.
Benzyl Protection: The hydroxyl group of the brominated compound is protected using benzyl chloride in the presence of a base to form the benzyloxy derivative.
Halogen Exchange: The bromine atom is then replaced with an iodine atom through a halogen exchange reaction using potassium iodide and a copper catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and environmentally friendly solvents to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-chloro-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Ullmann coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium iodide, copper catalysts, and polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution Products: Various substituted benzene derivatives.
Oxidation Products: Benzoquinones and other oxidized aromatic compounds.
Coupling Products: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
1-(Benzyloxy)-2-chloro-4-iodobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Material Science: Employed in the preparation of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-chloro-4-iodobenzene involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the halogen atoms can engage in halogen bonding. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparison with Similar Compounds
1-(Benzyloxy)-2-iodo-4-tert-octylbenzene: Similar structure but with a tert-octyl group instead of a chlorine atom.
1-(Benzyloxy)-2-chloro-4-bromobenzene: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness: 1-(Benzyloxy)-2-chloro-4-iodobenzene is unique due to the combination of a benzyloxy group, a chlorine atom, and an iodine atom on the benzene ring. This specific arrangement imparts distinct chemical properties, making it valuable for targeted applications in synthesis and material science .
Properties
Molecular Formula |
C13H10ClIO |
|---|---|
Molecular Weight |
344.57 g/mol |
IUPAC Name |
2-chloro-4-iodo-1-phenylmethoxybenzene |
InChI |
InChI=1S/C13H10ClIO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
YKRAKIXRSDGDHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















